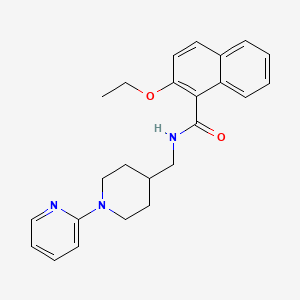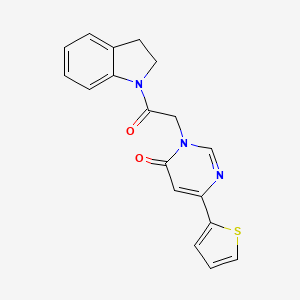
3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound that features a pyrimidinone core substituted with indolinyl and thiophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate precursors such as thiourea and β-diketones under acidic or basic conditions.
Substitution Reactions: Introduction of the indolinyl and thiophenyl groups can be done via nucleophilic substitution reactions using suitable halogenated intermediates.
Oxidation/Reduction Steps: Depending on the specific functional groups, oxidation or reduction steps may be necessary to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl or thiophenyl moieties.
Reduction: Reduction reactions could be used to modify the pyrimidinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are common for modifying the aromatic rings or introducing new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidinones, indolinyl derivatives, and thiophenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Compounds like 3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one can be used as ligands in coordination chemistry and catalysis.
Biology
Enzyme Inhibition: These compounds may act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: Due to their potential biological activity, these compounds are often investigated as lead compounds in drug discovery.
Industry
Material Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for compounds like 3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one would depend on their specific biological target. Generally, these compounds may interact with proteins or nucleic acids, disrupting normal cellular processes. The indolinyl and thiophenyl groups could facilitate binding to hydrophobic pockets in proteins, while the pyrimidinone core might interact with nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a thiophenyl group.
3-(2-(indolin-1-yl)-2-oxoethyl)-6-(furan-2-yl)pyrimidin-4(3H)-one: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
The presence of the thiophenyl group in 3-(2-(indolin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyrimidin-4(3H)-one may confer unique electronic properties, potentially enhancing its biological activity or specificity compared to similar compounds.
Propiedades
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17-10-14(16-6-3-9-24-16)19-12-20(17)11-18(23)21-8-7-13-4-1-2-5-15(13)21/h1-6,9-10,12H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFRCMXYFWYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
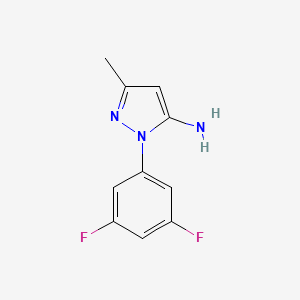
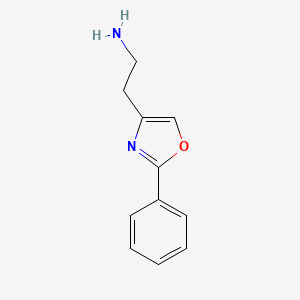
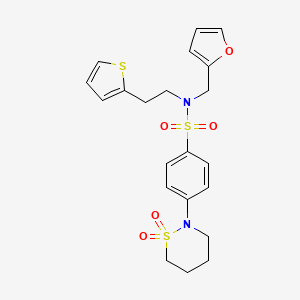
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)
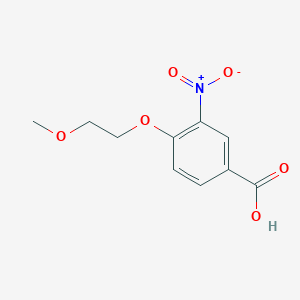
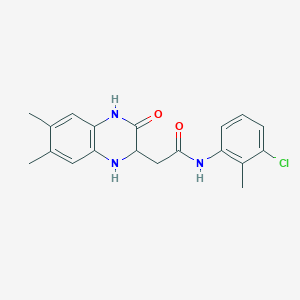
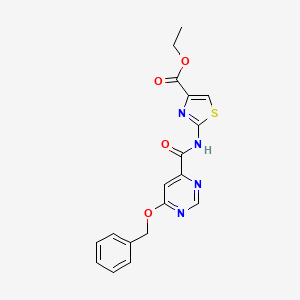
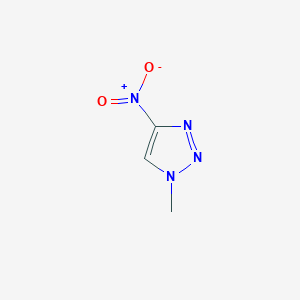
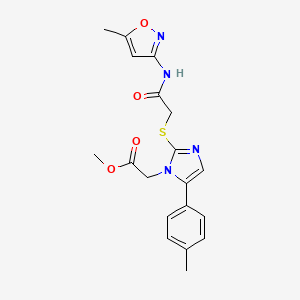
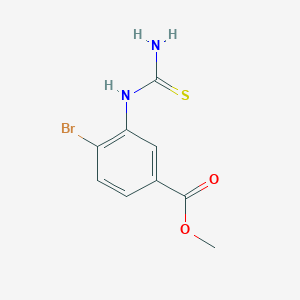
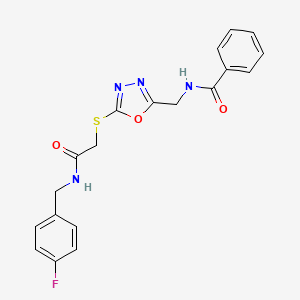
amino}benzoic acid](/img/structure/B2555000.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)
